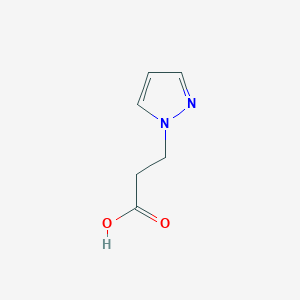![molecular formula C8H7N3O B1269541 1H-Benzo[d]imidazol-2-carboxamida CAS No. 5805-52-7](/img/structure/B1269541.png)
1H-Benzo[d]imidazol-2-carboxamida
Descripción general
Descripción
1H-Benzo[d]imidazole-2-carboxamide is a heterocyclic compound that has been found to have diverse biological and clinical applications . It is a vital pharmacophore and privileged sub-structure in the chemistry of medicine . It has been used in drug discovery due to its significant properties .
Synthesis Analysis
The synthesis of 1H-Benzo[d]imidazole-2-carboxamide derivatives has been reported in several studies . For instance, Ansari et al. synthesized 2-substituted-1H-benzimidazole derivatives by nucleophilic substitution reaction . Another study reported the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives .
Molecular Structure Analysis
The molecular structure of 1H-Benzo[d]imidazole-2-carboxamide consists of a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving 1H-Benzo[d]imidazole-2-carboxamide have been studied in the context of its antimicrobial activity . For example, Ansari et al. evaluated the antimicrobial activity of 2-substituted-1H-benzimidazole derivatives synthesized by nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Benzo[d]imidazole-2-carboxamide have been analyzed in several studies . For instance, three new crystal structures of 1H-benzo[d]imidazole derivatives were determined, and an identical system of hydrogen bonds, C (4), was observed .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
1H-Benzo[d]imidazol-2-carboxamida: los derivados se han estudiado por su potencial para combatir infecciones microbianas. La investigación indica que estos compuestos exhiben una actividad antibacteriana in vitro significativa contra bacterias Gram-positivas y Gram-negativas, así como propiedades antifúngicas . La relación estructura-actividad es crucial en este contexto, ya que la disposición de los enlaces de hidrógeno dentro de la estructura cristalina del compuesto puede influir en su efectividad. Además, los cálculos de ADME (Absorción, Distribución, Metabolismo y Excreción) sugieren que estos derivados podrían cruzar la barrera hematoencefálica, lo que los convierte en candidatos para el desarrollo de fármacos .
Síntesis de Moléculas Funcionales
La síntesis de imidazoles, incluyendo This compound, es un área estratégica de investigación debido a su papel como motivo estructural heterocíclico en moléculas funcionales. Estos compuestos son integrales en una variedad de aplicaciones, desde productos farmacéuticos hasta agroquímicos, e incluso en el desarrollo de tintes para células solares y otras aplicaciones ópticas . Las metodologías para su síntesis están en constante evolución, con un enfoque en la compatibilidad del grupo funcional y los patrones de sustitución que mejoran su utilidad en diferentes campos de investigación .
Agentes Antituberculosos
Se han sintetizado y evaluado compuestos que contienen la parte 1H-Benzo[d]imidazol por su actividad antituberculosa. Por ejemplo, se han probado derivados contra la cepa de Mycobacterium tuberculosis, y se calcularon sus valores de concentración inhibitoria mínima (MIC) para evaluar su potencial terapéutico . Esto destaca el papel del compuesto en el desarrollo de nuevos tratamientos para la tuberculosis, una enfermedad que sigue siendo un desafío para la salud mundial.
Mecanismo De Acción
Target of Action
1H-Benzo[d]imidazole-2-carboxamide has been identified as a potent inhibitor of Casein Kinase 1 (CK1) δ/ε . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family, involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Mode of Action
The compound interacts with its targets, CK1δ/ε, and inhibits their activity. This inhibition leads to a reduction in the phosphorylation of various substrates bearing either a canonical or a non-canonical consensus sequence .
Biochemical Pathways
The inhibition of CK1δ/ε by 1H-Benzo[d]imidazole-2-carboxamide affects various biochemical pathways. These include the canonical Wnt signaling pathway, DNA damage response pathway, cell cycle progression, apoptosis, and chromosome segregation . The downstream effects of these pathway alterations depend on the specific cellular context and the other active biochemical pathways.
Result of Action
The inhibition of CK1δ/ε by 1H-Benzo[d]imidazole-2-carboxamide can lead to a variety of cellular effects. For instance, it has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .
Direcciones Futuras
The future directions for the research on 1H-Benzo[d]imidazole-2-carboxamide involve its potential therapeutic applications . The compound has been found to exhibit a wide variety of biological activities in the medicinal field . Therefore, it has immense potential to be investigated for newer therapeutic possibilities .
Análisis Bioquímico
Biochemical Properties
1H-Benzo[d]imidazole-2-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Mycobacterium tuberculosis, where derivatives of 1H-Benzo[d]imidazole-2-carboxamide have shown significant anti-tubercular activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, 1H-Benzo[d]imidazole-2-carboxamide has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
1H-Benzo[d]imidazole-2-carboxamide exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, it has been observed to induce cell cycle arrest and apoptosis, particularly in HepG2 liver cancer cells . This is achieved through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, 1H-Benzo[d]imidazole-2-carboxamide influences cell signaling pathways, including the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . These effects on cell signaling and gene expression underscore the compound’s potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of 1H-Benzo[d]imidazole-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to form hydrogen bonds with the active sites of enzymes leads to their inhibition, which is a key aspect of its antimicrobial and anticancer activities . Additionally, 1H-Benzo[d]imidazole-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression . These molecular interactions provide a comprehensive understanding of how 1H-Benzo[d]imidazole-2-carboxamide exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzo[d]imidazole-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Benzo[d]imidazole-2-carboxamide maintains its stability under various conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to degradation, which may affect its efficacy and safety in long-term applications . These temporal effects are important considerations for the development of 1H-Benzo[d]imidazole-2-carboxamide as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 1H-Benzo[d]imidazole-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant therapeutic effects without causing adverse reactions . At higher doses, 1H-Benzo[d]imidazole-2-carboxamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity. Studies in animal models provide valuable insights into the safe and effective use of 1H-Benzo[d]imidazole-2-carboxamide in clinical settings.
Metabolic Pathways
1H-Benzo[d]imidazole-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of 1H-Benzo[d]imidazole-2-carboxamide from the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of 1H-Benzo[d]imidazole-2-carboxamide.
Transport and Distribution
The transport and distribution of 1H-Benzo[d]imidazole-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, which is facilitated by its interaction with specific transport proteins . Additionally, 1H-Benzo[d]imidazole-2-carboxamide can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . These transport and distribution characteristics are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
1H-Benzo[d]imidazole-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the nucleus, 1H-Benzo[d]imidazole-2-carboxamide can bind to DNA and transcription factors, modulating gene expression and cellular processes . Additionally, post-translational modifications, such as phosphorylation, can affect the subcellular localization and activity of 1H-Benzo[d]imidazole-2-carboxamide . These localization patterns provide insights into the compound’s mechanism of action and potential therapeutic targets.
Propiedades
IUPAC Name |
1H-benzimidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZCDQOKKYYCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332196 | |
| Record name | 1H-Benzimidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5805-52-7 | |
| Record name | 1H-Benzimidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 1H-benzo[d]imidazole-2-carboxamide included in this study on transport selectivity?
A1: The research aimed to develop a highly selective membrane for tribenuron-methyl, a herbicide. 1H-benzo[d]imidazole-2-carboxamide, structurally similar to tribenuron-methyl, served as a negative control in permeation experiments []. By comparing how effectively the membrane transported tribenuron-methyl versus 1H-benzo[d]imidazole-2-carboxamide and other analogs, researchers could evaluate the membrane's selectivity.
Q2: What did the results reveal about the transport of 1H-benzo[d]imidazole-2-carboxamide through the membrane compared to tribenuron-methyl?
A2: The molecularly imprinted nanowire membrane demonstrated significantly higher transport selectivity for tribenuron-methyl compared to 1H-benzo[d]imidazole-2-carboxamide []. This result highlighted the membrane's ability to discriminate between molecules with subtle structural differences, indicating its potential for applications requiring precise molecular separation, such as drug delivery or environmental remediation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)




![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)


![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)
